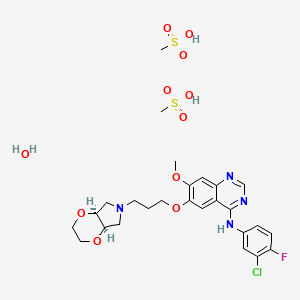
Larotinib mesylate hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Larotinib (mesylate hydrate) is a first-generation epidermal growth factor receptor tyrosine kinase inhibitor. It is primarily used in the treatment of advanced esophageal squamous cell carcinoma with epidermal growth factor receptor overexpression or amplification . This compound has shown promising antitumor activity and manageable safety profiles in clinical trials .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Larotinib (mesylate hydrate) involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. The key steps include:
- Formation of the quinazoline core through cyclization reactions.
- Introduction of the 3-chloro-4-fluorophenyl group.
- Attachment of the propoxy group.
- Methanesulfonate salt formation to yield the mesylate hydrate form.
Industrial Production Methods: Industrial production of Larotinib (mesylate hydrate) follows similar synthetic routes but is optimized for large-scale production. This involves:
- Use of high-yielding reagents and catalysts.
- Optimization of reaction conditions to ensure maximum yield and purity.
- Implementation of purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions: Larotinib (mesylate hydrate) undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may yield halogenated derivatives.
科学的研究の応用
Larotinib (mesylate hydrate) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying tyrosine kinase inhibitors.
Biology: Used in cell culture studies to investigate the effects of epidermal growth factor receptor inhibition.
Industry: Used in the development of new therapeutic agents targeting epidermal growth factor receptor.
作用機序
Larotinib (mesylate hydrate) exerts its effects by inhibiting the epidermal growth factor receptor tyrosine kinase. This inhibition blocks the downstream signaling pathways involved in cell proliferation, survival, and migration . The primary molecular targets include the epidermal growth factor receptor, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4 .
類似化合物との比較
Gefitinib: Another first-generation epidermal growth factor receptor tyrosine kinase inhibitor.
Erlotinib: Similar to gefitinib, used in the treatment of non-small cell lung cancer.
Afatinib: A second-generation irreversible epidermal growth factor receptor tyrosine kinase inhibitor.
Dacomitinib: Another second-generation irreversible epidermal growth factor receptor tyrosine kinase inhibitor.
Uniqueness of Larotinib (mesylate hydrate): Larotinib (mesylate hydrate) is unique due to its broad-spectrum inhibition of multiple epidermal growth factor receptor subtypes, including wild-type epidermal growth factor receptor, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4 . This broad-spectrum activity may provide advantages in targeting tumors with diverse epidermal growth factor receptor mutations.
特性
分子式 |
C26H36ClFN4O11S2 |
|---|---|
分子量 |
699.2 g/mol |
IUPAC名 |
6-[3-[(4aS,7aR)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]propoxy]-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine;methanesulfonic acid;hydrate |
InChI |
InChI=1S/C24H26ClFN4O4.2CH4O3S.H2O/c1-31-20-11-19-16(24(28-14-27-19)29-15-3-4-18(26)17(25)9-15)10-21(20)32-6-2-5-30-12-22-23(13-30)34-8-7-33-22;2*1-5(2,3)4;/h3-4,9-11,14,22-23H,2,5-8,12-13H2,1H3,(H,27,28,29);2*1H3,(H,2,3,4);1H2/t22-,23+;;; |
InChIキー |
SOZDTNWXBLYRLP-GQOINVLUSA-N |
異性体SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4C[C@@H]5[C@H](C4)OCCO5.CS(=O)(=O)O.CS(=O)(=O)O.O |
正規SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CC5C(C4)OCCO5.CS(=O)(=O)O.CS(=O)(=O)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



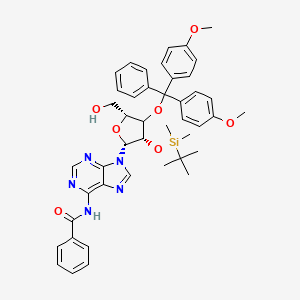

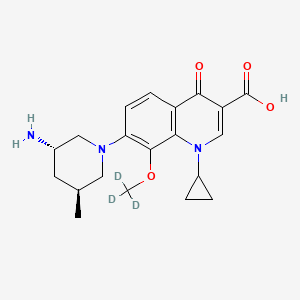
![[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate](/img/structure/B12401437.png)
![6-O-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 1-O-[2-[6-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexanoyl]oxyethyl] hexanedioate](/img/structure/B12401447.png)
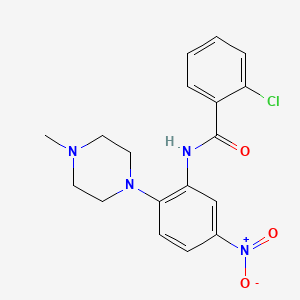
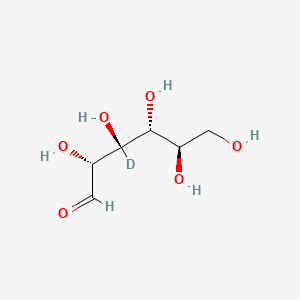
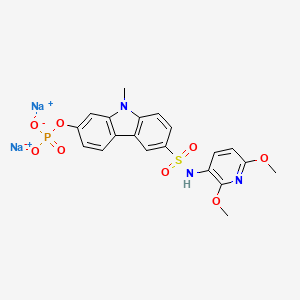



![13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B12401470.png)
![N-[5-[[1-[6-[[2-(3-butoxyphenyl)acetyl]amino]pyridazin-3-yl]piperidin-4-yl]amino]-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B12401479.png)
